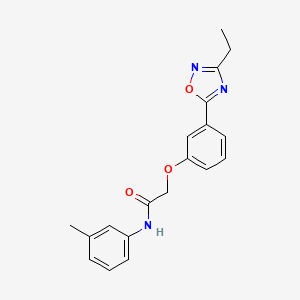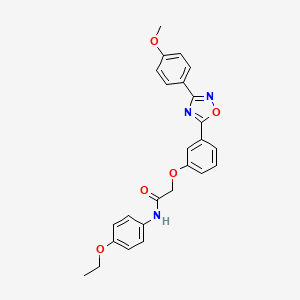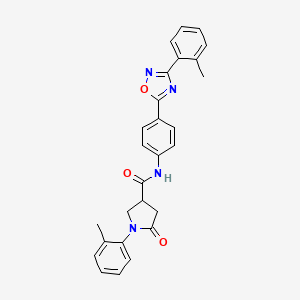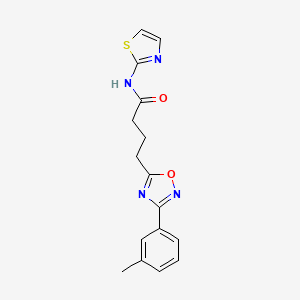
N-(thiazol-2-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiazol-2-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as MTB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MTB is a synthetic compound that belongs to the class of oxadiazoles and has a thiazole ring fused with it.
Mécanisme D'action
The mechanism of action of MTB is not fully understood. However, studies suggest that MTB may exert its effects by modulating various cellular pathways such as the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. MTB has also been shown to activate the caspase-dependent apoptotic pathway in cancer cells.
Biochemical and Physiological Effects:
MTB has been found to have various biochemical and physiological effects. MTB has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. MTB has also been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, MTB has been shown to have antimicrobial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
MTB has several advantages for lab experiments. It is a synthetic compound that can be easily obtained and purified. MTB has also been found to be stable under various conditions, making it suitable for long-term storage. However, the limitations of MTB include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of MTB in scientific research. MTB has shown promising results in cancer research and neuroprotection, and further studies are needed to elucidate its mechanism of action and potential therapeutic applications. Additionally, MTB may have potential as an antimicrobial agent, and further studies are needed to evaluate its efficacy against various bacterial strains. Furthermore, the development of MTB analogs may lead to the discovery of more potent compounds with improved pharmacological properties.
Conclusion:
In conclusion, MTB is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. MTB has been found to exhibit anti-cancer activity, neuroprotective effects, and antimicrobial activity. The synthesis of MTB is a multi-step process that requires careful handling of reagents and purification steps to obtain a pure product. Further studies are needed to elucidate the mechanism of action and potential therapeutic applications of MTB.
Méthodes De Synthèse
The synthesis of MTB involves the reaction of 2-aminothiazole with m-tolyl hydrazine to form 3-(m-tolyl)-1,2,4-oxadiazole-5-thiol. The thiol group is then reacted with butanoyl chloride to form the desired product, N-(thiazol-2-yl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. The synthesis of MTB is a multi-step process that requires careful handling of reagents and purification steps to obtain a pure product.
Applications De Recherche Scientifique
MTB has been used in various scientific research applications such as cancer research, neuroprotection, and antimicrobial activity. MTB has been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. MTB has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, MTB has been found to have antimicrobial activity against various bacterial strains.
Propriétés
IUPAC Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-4-2-5-12(10-11)15-19-14(22-20-15)7-3-6-13(21)18-16-17-8-9-23-16/h2,4-5,8-10H,3,6-7H2,1H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHXGJHLFHNLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693988.png)


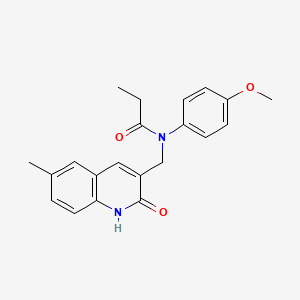
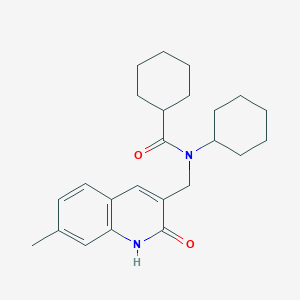
![N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694022.png)

